Amide Hydrogen Bond Donor Count: Elimination of the NH Pharmacophore Element
The target compound contains zero amide hydrogen bond donors (tertiary amide), whereas the closest analog, N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide (CAS 313960-31-5), possesses one amide NH hydrogen bond donor that is directly implicated in target binding [1]. In the CK-1δ inhibitor series, the amide NH forms a critical hydrogen bond with the hinge region of the kinase; N-methylation or N-substitution of this amide is known to abolish CK-1δ inhibitory activity [2]. This difference in hydrogen bond donor count (0 vs. 1) defines a distinct pharmacophore and predicts divergent biological target profiles [3].
| Evidence Dimension | Number of amide hydrogen bond donors |
|---|---|
| Target Compound Data | 0 (tertiary amide, N-substituted) |
| Comparator Or Baseline | 1 (secondary amide NH) for N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide (CAS 313960-31-5) |
| Quantified Difference | Δ = -1 hydrogen bond donor; complete elimination of the amide NH pharmacophore |
| Conditions | Structural analysis based on chemical structure; CK-1δ hinge-binding region interactions described in J. Med. Chem. 2014, 57(6), 2755–2772 [1] |
Why This Matters
Elimination of the amide NH hydrogen bond donor fundamentally alters the compound's target engagement profile, making it unsuitable as a direct substitute for CK-1δ inhibitor programs but potentially valuable for orthogonal target screening.
- [1] Salado IG, Redondo M, Bello ML, Perez C, Liachko NF, Kraemer BC, et al. Protein kinase CK-1 inhibitors as new potential drugs for amyotrophic lateral sclerosis. J Med Chem. 2014 Mar 27;57(6):2755-72. doi: 10.1021/jm500065f. View Source
- [2] Morales-Garcia JA, Salado IG, Sanz-San Cristobal M, Gil C, Perez C, Martinez A, et al. Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson's Disease. ACS Omega. 2017;2(8):5215-5220. View Source
- [3] Patent US20150352082. Substituted benzothiazoles and therapeutic uses thereof for the treatment of human diseases. Filed 2013-12-12. Assignee: Consejo Superior de Investigaciones Científicas (CSIC). View Source
